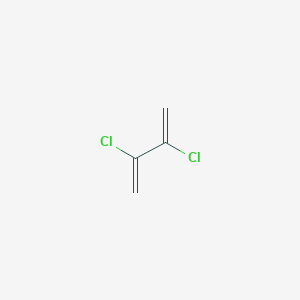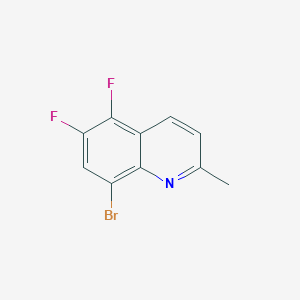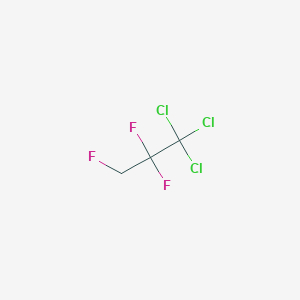
1,1,1-Trichloro-2,2,3-trifluoropropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trichloro-2,2,3-trifluoropropane, also known as HCFC-123 or Freon 123, is a colorless gas that is widely used as a refrigerant and as a blowing agent in the production of foam insulation. HCFC-123 is a member of the family of hydrochlorofluorocarbons (HCFCs), which are a group of compounds that have been developed as alternatives to the more harmful chlorofluorocarbons (CFCs). HCFCs have a lower ozone depletion potential than CFCs, but they are still considered to be ozone-depleting substances and are being phased out under the Montreal Protocol.
Wirkmechanismus
1,1,1-Trichloro-2,2,3-trifluoropropane is an ozone-depleting substance that contributes to the destruction of the ozone layer in the stratosphere. When released into the atmosphere, 1,1,1-Trichloro-2,2,3-trifluoropropane reacts with ozone (O3) and breaks it down into oxygen (O2) and chlorine monoxide (ClO). The chlorine monoxide can then react with other ozone molecules, creating a chain reaction that depletes the ozone layer.
Biochemische Und Physiologische Effekte
1,1,1-Trichloro-2,2,3-trifluoropropane is not considered to be highly toxic, but it can cause irritation of the eyes, skin, and respiratory system. Long-term exposure to high concentrations of 1,1,1-Trichloro-2,2,3-trifluoropropane can cause damage to the liver, kidneys, and central nervous system. 1,1,1-Trichloro-2,2,3-trifluoropropane is also a greenhouse gas and contributes to global warming.
Vorteile Und Einschränkungen Für Laborexperimente
1,1,1-Trichloro-2,2,3-trifluoropropane has been used as a solvent in laboratory experiments, particularly in the electronics industry. It has several advantages over other solvents, including its low toxicity and high solvency power. However, 1,1,1-Trichloro-2,2,3-trifluoropropane is an ozone-depleting substance and is being phased out under the Montreal Protocol. Researchers are encouraged to use alternative solvents that are less harmful to the environment.
Zukünftige Richtungen
As 1,1,1-Trichloro-2,2,3-trifluoropropane is being phased out, researchers are exploring alternative refrigerants and blowing agents that have lower ozone depletion potential and are less harmful to the environment. Some of the alternatives being studied include hydrofluorocarbons (HFCs), hydrocarbons (HCs), and natural refrigerants such as carbon dioxide (CO2) and ammonia (NH3). There is also ongoing research into the environmental and health effects of HCFCs and their alternatives, as well as the development of new technologies for refrigeration and insulation.
Synthesemethoden
1,1,1-Trichloro-2,2,3-trifluoropropane is synthesized by reacting 1,1,1-trichloroethane with hydrogen fluoride in the presence of a catalyst. The reaction produces 1,1,1-Trichloro-2,2,3-trifluoropropane and hydrochloric acid. The process is typically carried out in a batch reactor at high pressure and high temperature.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trichloro-2,2,3-trifluoropropane has been widely used as a refrigerant in air conditioning and refrigeration systems, as well as in foam insulation production. It has also been used as a solvent in the electronics industry. 1,1,1-Trichloro-2,2,3-trifluoropropane has been the subject of scientific research in a variety of fields, including atmospheric chemistry, toxicology, and environmental science.
Eigenschaften
CAS-Nummer |
131211-71-7 |
|---|---|
Produktname |
1,1,1-Trichloro-2,2,3-trifluoropropane |
Molekularformel |
C3H2Cl3F3 |
Molekulargewicht |
201.4 g/mol |
IUPAC-Name |
1,1,1-trichloro-2,2,3-trifluoropropane |
InChI |
InChI=1S/C3H2Cl3F3/c4-3(5,6)2(8,9)1-7/h1H2 |
InChI-Schlüssel |
HXUSPOJBFARDNS-UHFFFAOYSA-N |
SMILES |
C(C(C(Cl)(Cl)Cl)(F)F)F |
Kanonische SMILES |
C(C(C(Cl)(Cl)Cl)(F)F)F |
Synonyme |
1,1,1-Trichloro-2,2,3-trifluoropropane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(1S)-1-[(1R,3Ar,4R,7R)-7-(2-hydroxypropan-2-yl)-1,4-dimethyl-3,3a,4,5,6,7-hexahydro-2H-azulen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B161428.png)
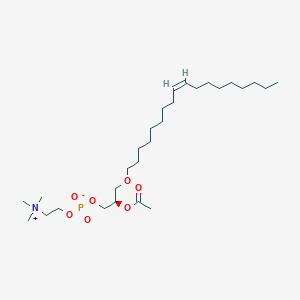
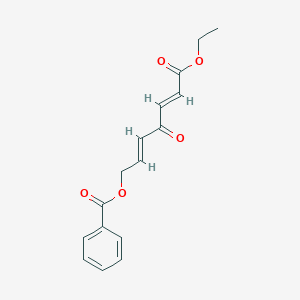
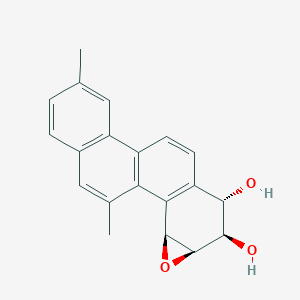
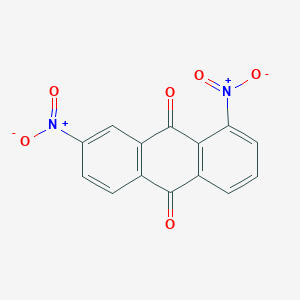
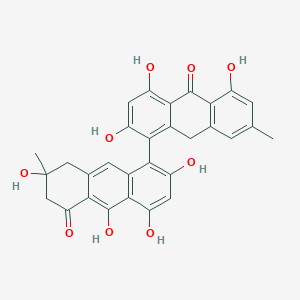
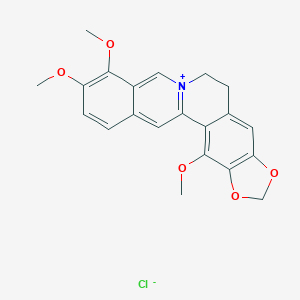
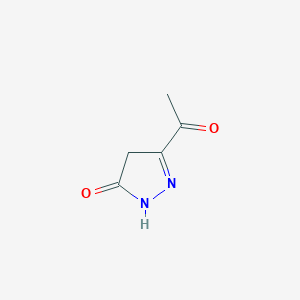
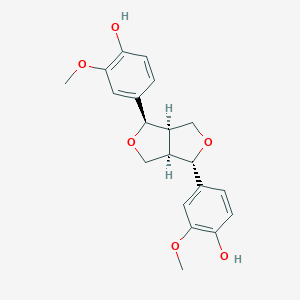
![[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-Pentaacetyloxy-4-(hydroxymethyl)-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] (E)-3-phenylprop-2-enoate](/img/structure/B161448.png)
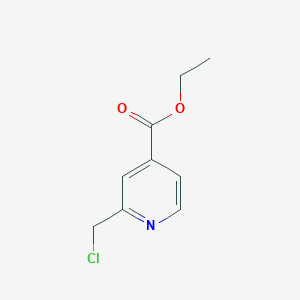
![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylsulfanylbutanoyl]-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B161453.png)
